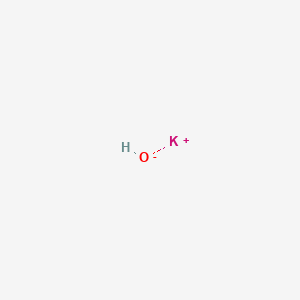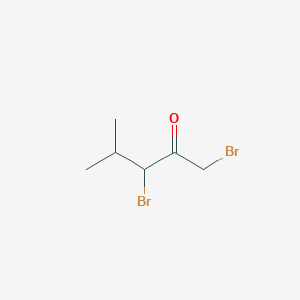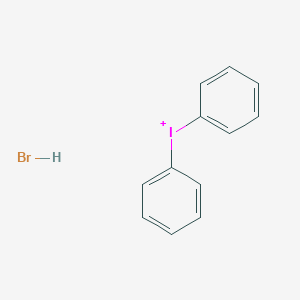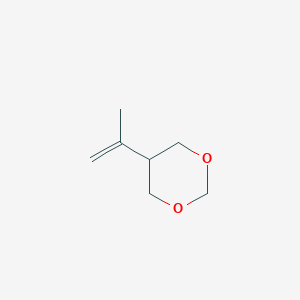
4-Chloro-2,3,8-trimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,3,8-trimethylquinoline, also known as CTMQ, is a chemical compound that has been widely used in various scientific research applications. It is a heterocyclic compound that belongs to the quinoline family.
Mécanisme D'action
The mechanism of action of 4-Chloro-2,3,8-trimethylquinoline is not well understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound has been shown to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Chloro-2,3,8-trimethylquinoline in lab experiments is its high purity and stability. This compound is a yellow crystalline solid that is easy to handle and store. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, and caution should be taken when handling and using this compound.
Orientations Futures
There are many future directions for the use of 4-Chloro-2,3,8-trimethylquinoline in scientific research. One potential area of research is the development of new drugs based on this compound. This compound has been shown to have anti-inflammatory and anti-cancer properties, and further research may lead to the development of new drugs for the treatment of these diseases. Additionally, this compound may be used as a component in the synthesis of other heterocyclic compounds for various applications, such as in the development of new materials or as catalysts for chemical reactions.
Applications De Recherche Scientifique
4-Chloro-2,3,8-trimethylquinoline has been used in various scientific research applications, including the synthesis of fluorescent probes, development of new drugs, and as a component in the synthesis of other heterocyclic compounds. This compound has been used as a precursor in the synthesis of quinoline-based fluorescent probes for the detection of metal ions, such as copper and zinc. It has also been used in the development of new drugs, including anti-inflammatory and anti-cancer agents.
Propriétés
Numéro CAS |
1203-45-8 |
|---|---|
Formule moléculaire |
C12H12ClN |
Poids moléculaire |
205.68 g/mol |
Nom IUPAC |
4-chloro-2,3,8-trimethylquinoline |
InChI |
InChI=1S/C12H12ClN/c1-7-5-4-6-10-11(13)8(2)9(3)14-12(7)10/h4-6H,1-3H3 |
Clé InChI |
DQUZVDWXDBEMRB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C(C(=N2)C)C)Cl |
SMILES canonique |
CC1=C2C(=CC=C1)C(=C(C(=N2)C)C)Cl |
Synonymes |
4-CHLORO-2,3,8-TRIMETHYLQUINOLINE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

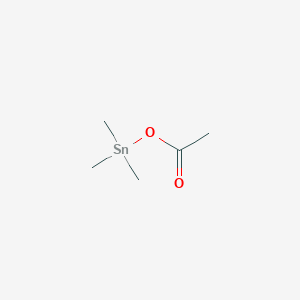

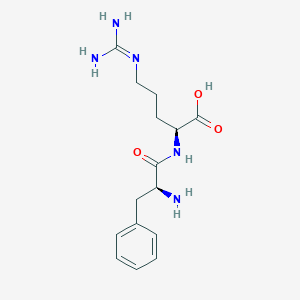
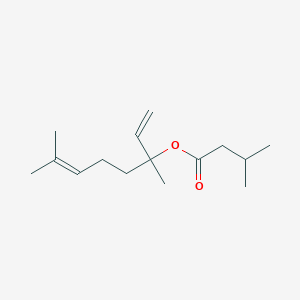

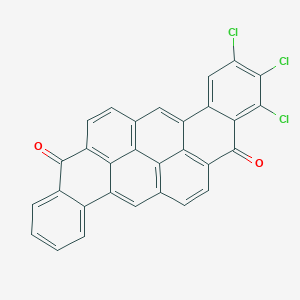
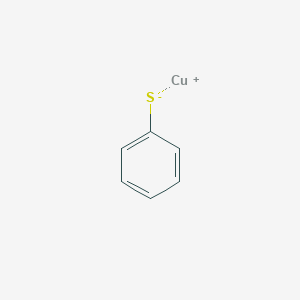
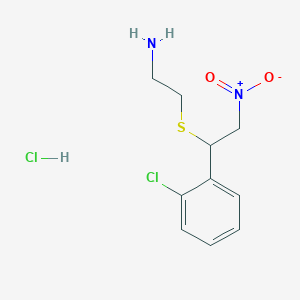

![Benzo[b]thiophene-3(2H)-one 1,1-dioxide](/img/structure/B72375.png)
